molecular formula C18H30N4O2 B15260262 tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B15260262
M. Wt: 334.5 g/mol
InChI Key: VXBCLOZGTGIBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[34]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the pyrazole ring and the tert-butyl ester group. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity.

Chemical Reactions Analysis

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The unique spirocyclic structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and the pyrazole ring provide a rigid framework that can fit into the active sites of enzymes or bind to receptors, modulating their activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds and pyrazole derivatives:

    tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: This compound shares the spirocyclic core but lacks the pyrazole ring, making it less versatile in terms of biological activity.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure and functional groups, leading to different chemical and biological properties.

    tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic core but with different substituents, affecting its reactivity and applications.

Properties

Molecular Formula

C18H30N4O2

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl 3-[1-(2-methylpropyl)pyrazol-4-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C18H30N4O2/c1-13(2)9-22-10-14(8-20-22)15-18(11-19-15)6-7-21(12-18)16(23)24-17(3,4)5/h8,10,13,15,19H,6-7,9,11-12H2,1-5H3

InChI Key

VXBCLOZGTGIBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.